molecular formula C4H3Br2NO2 B12915289 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one CAS No. 83014-82-8

4-bromo-5-(bromomethyl)isoxazol-3(2H)-one

Cat. No.: B12915289
CAS No.: 83014-82-8
M. Wt: 256.88 g/mol
InChI Key: XVGIJXGPTINVNG-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromine atoms, one attached to the methyl group and the other to the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one typically involves the bromination of 5-methylisoxazol-3-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions usually involve the use of a solvent such as acetonitrile or dichloromethane and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the isoxazole ring.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 5-methylisoxazol-3-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 4-azido-5-(bromomethyl)isoxazol-3(2H)-one, 4-thiocyanato-5-(bromomethyl)isoxazol-3(2H)-one, and 4-methoxy-5-(bromomethyl)isoxazol-3(2H)-one.

    Oxidation Reactions: Products include various oxidized forms of the isoxazole ring.

    Reduction Reactions: The major product is 5-methylisoxazol-3-one.

Scientific Research Applications

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methylisoxazol-3-ylamine: Similar structure but with an amine group instead of a bromomethyl group.

    4-Bromo-2-fluoro-5-methylbenzonitrile: Contains a similar bromine substitution but with a different core structure.

    5-Bromo-3-methylisoxazole: Similar isoxazole ring but with different substitution patterns.

Uniqueness

4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is unique due to the presence of two bromine atoms, which provide distinct reactivity and enable a wide range of chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

83014-82-8

Molecular Formula

C4H3Br2NO2

Molecular Weight

256.88 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C4H3Br2NO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8)

InChI Key

XVGIJXGPTINVNG-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)NO1)Br)Br

Origin of Product

United States

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